![molecular formula C17H17N3NaO7 B12345061 Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)](/img/structure/B12345061.png)

Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

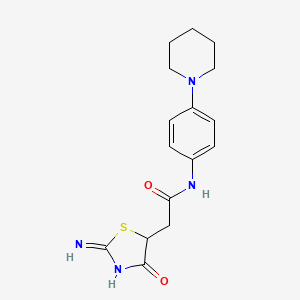

Balsalazide disodium dihydrate is an anti-inflammatory drug primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. It is a prodrug that releases mesalazine (5-aminosalicylic acid) in the large intestine, where it exerts its therapeutic effects . The chemical name of balsalazide disodium dihydrate is (E)-5-[[4-[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxybenzoic acid, disodium salt, dihydrate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of balsalazide disodium dihydrate involves several key steps:

Acylation Reaction: The starting material, 4-amino hippuric acid, is obtained by coupling para-aminobenzoic acid and glycine.

Catalytic Hydrogenation Reaction: This intermediate is then subjected to catalytic hydrogenation to form the corresponding amine.

Diazotization Reaction: The amine is treated with nitrous acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is reacted with salicylic acid to yield balsalazide.

Industrial Production Methods

Industrial production of balsalazide disodium dihydrate typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often formulated into capsules for oral administration .

Analyse Chemischer Reaktionen

Types of Reactions

Balsalazide disodium dihydrate undergoes several types of chemical reactions:

Azoreduction: In the colon, bacterial azoreduction cleaves the azo bond, releasing mesalazine and 4-aminobenzoyl-β-alanine.

Hydrolysis: The compound can undergo hydrolytic degradation under acidic and alkaline conditions.

Oxidation: Balsalazide disodium dihydrate is susceptible to oxidative degradation.

Common Reagents and Conditions

Azoreduction: Catalyzed by bacterial enzymes in the colon.

Hydrolysis: Acidic or alkaline conditions can induce hydrolysis.

Oxidation: Oxidizing agents can cause degradation.

Major Products Formed

Mesalazine (5-aminosalicylic acid): The active therapeutic agent released in the colon.

4-Aminobenzoyl-β-alanine: An inert byproduct of azoreduction.

Wissenschaftliche Forschungsanwendungen

Balsalazide disodium dihydrate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study azoreduction and drug delivery mechanisms.

Biology: Investigated for its effects on inflammatory pathways and cytokine production.

Medicine: Primarily used in the treatment of ulcerative colitis and other inflammatory bowel diseases.

Industry: Formulated into pharmaceutical products for therapeutic use.

Wirkmechanismus

Balsalazide disodium dihydrate is a prodrug that is enzymatically cleaved in the colon to release mesalazine. Mesalazine exerts its anti-inflammatory effects by inhibiting the production of arachidonic acid metabolites, such as prostaglandins and leukotrienes, in the colon mucosa . This inhibition reduces inflammation and alleviates symptoms of ulcerative colitis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mesalazine (5-aminosalicylic acid): The active metabolite of balsalazide disodium dihydrate.

Sulfasalazine: Another prodrug that releases mesalazine in the colon but has additional antibacterial properties.

Olsalazine: A dimer of mesalazine that is also cleaved in the colon to release the active agent.

Uniqueness

Balsalazide disodium dihydrate is unique in its ability to deliver mesalazine directly to the large intestine, bypassing the small intestine. This targeted delivery enhances its therapeutic efficacy in treating ulcerative colitis while minimizing systemic side effects .

Eigenschaften

Molekularformel |

C17H17N3NaO7 |

|---|---|

Molekulargewicht |

398.3 g/mol |

InChI |

InChI=1S/C17H15N3O6.Na.H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;1H2 |

InChI-Schlüssel |

BOSZHNPGTSMVQB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O.O.[Na] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(difluoromethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12344992.png)

![2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12344996.png)

![5-benzoyl-1-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B12344999.png)

![2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12345008.png)

![4-phenylmethoxy-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12345013.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide](/img/structure/B12345015.png)

![(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate](/img/structure/B12345023.png)

![Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B12345039.png)

![4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B12345048.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)